molecular formula C11H11BrO4 B3303136 2-[2-(2-Bromophenyl)ethyl]malonic acid CAS No. 92013-29-1

2-[2-(2-Bromophenyl)ethyl]malonic acid

Cat. No. B3303136
CAS RN: 92013-29-1
M. Wt: 287.11 g/mol
InChI Key: UMMMUYSGVFTLON-UHFFFAOYSA-N
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Description

“2-[2-(2-Bromophenyl)ethyl]malonic acid” is a chemical compound with the molecular formula C11H11BrO4 . It is a derivative of malonic acid, which is a dicarboxylic acid .


Synthesis Analysis

The synthesis of this compound can be achieved through the Malonic Ester Synthesis . This process involves five separate reactions :

  • Acidic hydrolysis of the ester to give a carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-Bromophenyl)ethyl]malonic acid” consists of a malonic acid backbone with a 2-bromophenyl ethyl group attached . The molecular weight of this compound is 287.11 .


Chemical Reactions Analysis

The key chemical reaction involved in the formation of “2-[2-(2-Bromophenyl)ethyl]malonic acid” is the SN2 reaction of the enolate with an alkyl halide . This reaction forms a new carbon-carbon bond, which is a crucial step in the synthesis of this compound .


Physical And Chemical Properties Analysis

“2-[2-(2-Bromophenyl)ethyl]malonic acid” is a white solid . It has a molecular weight of 287.11 and its IUPAC name is 2-[2-(2-bromophenyl)ethyl]malonic acid .

Mechanism of Action

The mechanism of action for the synthesis of “2-[2-(2-Bromophenyl)ethyl]malonic acid” involves a series of reactions starting with the deprotonation of the ester to form an enolate. This is followed by an SN2 reaction of the enolate with an alkyl halide to form a new carbon-carbon bond. Subsequent acidic hydrolysis of the ester gives a carboxylic acid .

Safety and Hazards

The safety data sheet for malonic acid, a related compound, indicates that it can cause serious eye damage . It is recommended to wear eye protection and face protection when handling this compound .

properties

IUPAC Name

2-[2-(2-bromophenyl)ethyl]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c12-9-4-2-1-3-7(9)5-6-8(10(13)14)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMMUYSGVFTLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Bromophenyl)ethyl]malonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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